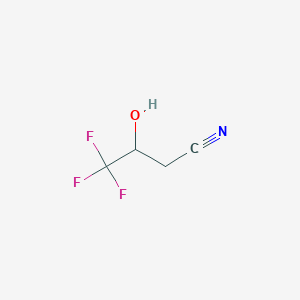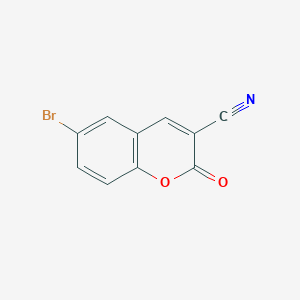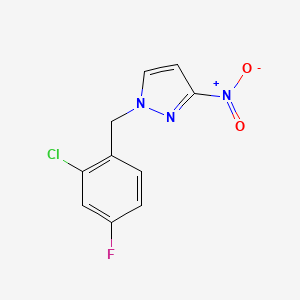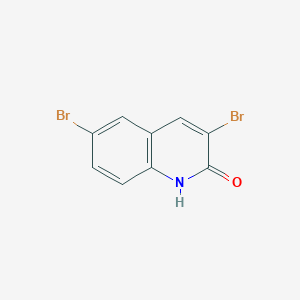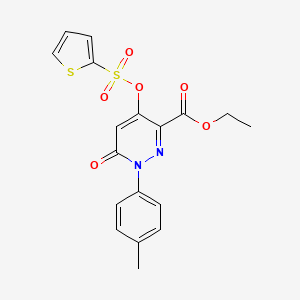
2-Chloro-N-(2-pyridin-2-ylethyl)-N-(pyridin-3-ylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(2-pyridin-2-ylethyl)-N-(pyridin-3-ylmethyl)propanamide is a chemical compound with a molecular formula of C18H19ClN2O. It is commonly referred to as CP-690,550 and is a potent Janus kinase (JAK) inhibitor. JAKs are a family of intracellular tyrosine kinases that play a crucial role in signal transduction pathways, and their inhibition has been shown to have therapeutic potential in various diseases.
Mécanisme D'action
CP-690,550 inhibits 2-Chloro-N-(2-pyridin-2-ylethyl)-N-(pyridin-3-ylmethyl)propanamides by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, such as signal transducer and activator of transcription (STAT) proteins, and ultimately inhibits the transcription of cytokine genes. CP-690,550 selectively inhibits 2-Chloro-N-(2-pyridin-2-ylethyl)-N-(pyridin-3-ylmethyl)propanamide1 and 2-Chloro-N-(2-pyridin-2-ylethyl)-N-(pyridin-3-ylmethyl)propanamide3, which are involved in the signaling of cytokines that play a key role in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have potent anti-inflammatory effects in preclinical studies. In a rat model of adjuvant-induced arthritis, CP-690,550 reduced the severity of arthritis and joint destruction. In a mouse model of psoriasis, CP-690,550 reduced epidermal hyperplasia and inflammation. In a mouse model of inflammatory bowel disease, CP-690,550 reduced inflammation and tissue damage. In clinical trials, CP-690,550 has been shown to be effective in reducing the signs and symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
CP-690,550 has several advantages for lab experiments. It is a potent and selective 2-Chloro-N-(2-pyridin-2-ylethyl)-N-(pyridin-3-ylmethyl)propanamide inhibitor, which makes it a valuable tool for studying the role of 2-Chloro-N-(2-pyridin-2-ylethyl)-N-(pyridin-3-ylmethyl)propanamides in various signaling pathways. CP-690,550 has also been extensively characterized in preclinical and clinical studies, which makes it a well-established compound for research purposes. However, CP-690,550 has some limitations for lab experiments. It is a synthetic compound that requires specialized equipment and expertise for its synthesis and purification. CP-690,550 is also a potent inhibitor of 2-Chloro-N-(2-pyridin-2-ylethyl)-N-(pyridin-3-ylmethyl)propanamide1 and 2-Chloro-N-(2-pyridin-2-ylethyl)-N-(pyridin-3-ylmethyl)propanamide3, which may limit its use in studying the role of other 2-Chloro-N-(2-pyridin-2-ylethyl)-N-(pyridin-3-ylmethyl)propanamide family members.
Orientations Futures
There are several future directions for the research of CP-690,550. One area of interest is the development of new 2-Chloro-N-(2-pyridin-2-ylethyl)-N-(pyridin-3-ylmethyl)propanamide inhibitors with improved selectivity and efficacy. Another area of interest is the study of the long-term safety and efficacy of CP-690,550 in various diseases. Additionally, the role of 2-Chloro-N-(2-pyridin-2-ylethyl)-N-(pyridin-3-ylmethyl)propanamides in other signaling pathways and diseases is an area of active research, and CP-690,550 may be a valuable tool in these studies. Finally, the development of new formulations and delivery methods of CP-690,550 may improve its therapeutic potential in various diseases.
Méthodes De Synthèse
The synthesis of CP-690,550 involves the reaction of 2-chloro-N-(pyridin-3-ylmethyl)propanamide with 2-pyridin-2-ylethylamine in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling reaction, and the final product is obtained after purification through column chromatography. The purity of the compound is determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
CP-690,550 has been extensively studied for its therapeutic potential in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, CP-690,550 has been shown to inhibit 2-Chloro-N-(2-pyridin-2-ylethyl)-N-(pyridin-3-ylmethyl)propanamide1 and 2-Chloro-N-(2-pyridin-2-ylethyl)-N-(pyridin-3-ylmethyl)propanamide3, which are involved in the signaling of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting 2-Chloro-N-(2-pyridin-2-ylethyl)-N-(pyridin-3-ylmethyl)propanamides, CP-690,550 can block the downstream signaling of these cytokines and prevent the activation of immune cells, leading to a reduction in inflammation.
Propriétés
IUPAC Name |
2-chloro-N-(2-pyridin-2-ylethyl)-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O/c1-13(17)16(21)20(12-14-5-4-8-18-11-14)10-7-15-6-2-3-9-19-15/h2-6,8-9,11,13H,7,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIUFOZHERKOHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CCC1=CC=CC=N1)CC2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2484006.png)

